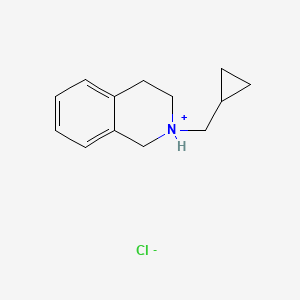
Indole, 3-(1-benzyl-2-piperidylmethyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is a chemical compound with a complex structure that includes a benzylpiperidine moiety and an indole ring. This compound is of interest in various fields of scientific research due to its potential biological activities and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride typically involves the reaction of 1-benzylpiperidine with an indole derivative under specific conditions. The process may include steps such as:
Quaternization Reaction: The benzylpiperidine is reacted with a suitable alkylating agent to form the quaternary ammonium salt.
Coupling Reaction: The quaternary ammonium salt is then coupled with an indole derivative under controlled conditions to form the final product.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Batch or Continuous Flow Reactors: To control reaction parameters such as temperature, pressure, and reaction time.
Purification Techniques: Such as crystallization, distillation, or chromatography to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using reducing agents to yield reduced derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation can be used.
Substitution: Reagents such as halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Explored for its potential therapeutic effects, including its use in drug development for neurological disorders.
Industry: Utilized in the development of new materials or as a reagent in various industrial processes.
Mécanisme D'action
The mechanism of action of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Receptors: Interacting with specific receptors in the body to modulate their activity.
Enzyme Inhibition: Inhibiting the activity of certain enzymes, thereby affecting biochemical pathways.
Signal Transduction: Modulating signal transduction pathways to produce desired biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Benzylpiperidine: A related compound with similar structural features but lacking the indole moiety.
Indole Derivatives: Compounds containing the indole ring, which may have similar biological activities.
Uniqueness
3-[(1-Benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride is unique due to its combination of the benzylpiperidine and indole moieties, which may confer distinct biological activities and applications compared to other similar compounds.
This detailed article provides a comprehensive overview of 3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole chloride, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Propriétés
Numéro CAS |
101832-91-1 |
|---|---|
Formule moléculaire |
C21H25ClN2 |
Poids moléculaire |
340.9 g/mol |
Nom IUPAC |
3-[(1-benzylpiperidin-1-ium-2-yl)methyl]-1H-indole;chloride |
InChI |
InChI=1S/C21H24N2.ClH/c1-2-8-17(9-3-1)16-23-13-7-6-10-19(23)14-18-15-22-21-12-5-4-11-20(18)21;/h1-5,8-9,11-12,15,19,22H,6-7,10,13-14,16H2;1H |
Clé InChI |
VVXGYZGPPPRRGM-UHFFFAOYSA-N |
SMILES canonique |
C1CC[NH+](C(C1)CC2=CNC3=CC=CC=C32)CC4=CC=CC=C4.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![4-chloro-1,2-dimethyl-1H-benzo[d]imidazole](/img/structure/B13744314.png)




![4-Propyl-1,3,4,4a,5,10b-hexahydro-2H-[1]benzopyrano[3,4-b]pyridin-8-ol](/img/structure/B13744358.png)
![[(2R,3S,4S,5R,6R)-4,5,6-triacetyloxy-2-methyloxan-3-yl] acetate](/img/structure/B13744359.png)



![2-[(E)-2-pyridin-3-ylethenyl]-1H-benzimidazole](/img/structure/B13744369.png)

